molecular formula C8H6ClF3S B6355769 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene CAS No. 933673-23-5

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene

Cat. No.: B6355769
CAS No.: 933673-23-5
M. Wt: 226.65 g/mol
InChI Key: IGCKFIJRAFAEAW-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1, a methyl group at position 2, and a trifluoromethylsulfanyl (-SCF₃) group at position 3. The molecular formula is C₈H₆ClF₃S, with a molecular weight of ~226.66 g/mol. The trifluoromethylsulfanyl group is a strong electron-withdrawing substituent, significantly influencing the compound’s electronic properties and reactivity. This structure grants the compound high lipophilicity and stability, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-chloro-2-methyl-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3S/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCKFIJRAFAEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene and structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₈H₆ClF₃S Cl (1), CH₃ (2), -SCF₃ (4) ~226.66 High lipophilicity; strong electron-withdrawing effects from -SCF₃; steric hindrance from CH₃
1-Chloro-4-(trifluoromethyl)benzene C₇H₄ClF₃ Cl (1), -CF₃ (4) 198.56 Simpler structure; lacks methyl group; lower molecular weight; enhanced electrophilic substitution reactivity
1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene C₁₃H₈Cl₂F₂S Cl (1,4'), F (3,3'), -SCH₂ (2) 319.18 Increased halogenation; sulfanylmethyl group introduces nucleophilic reactivity
1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene C₁₃H₁₀ClFS Cl (1), -SCH₂ (2), -F (4') 252.73 Sulfanylmethyl group enhances thiol-mediated reactivity; fluorine moderates electronic effects
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene C₉H₈ClF₃ Cl (1), -CF₃CH(CH₃) (4) ~214.61 Branched trifluoromethyl group increases steric bulk; higher thermal stability

Structural and Functional Differences

  • Electron Effects : The -SCF₃ group in the target compound is a stronger electron-withdrawing group than -CF₃ or -SCH₂, significantly deactivating the benzene ring and directing electrophilic attacks to meta/para positions relative to substituents .
  • Reactivity : Sulfanylmethyl (-SCH₂) groups in analogs (e.g., ) enable nucleophilic reactions, whereas the -SCF₃ group in the target compound favors electrophilic substitutions or radical pathways due to its electron-deficient nature .

Research Findings and Data Tables

Thermochemical Properties (Estimated)

Property This compound 1-Chloro-4-(trifluoromethyl)benzene
Boiling Point (°C) ~245–260 ~172
Melting Point (°C) ~80–90 ~−15
LogP (Lipophilicity) ~3.5 ~2.8

Reactivity Comparison

Reaction Type Target Compound 1-Chloro-4-(trifluoromethyl)benzene
Electrophilic Substitution Slow (meta-directed) Moderate (para-directed)
Nucleophilic Substitution Minimal Minimal
Radical Reactions High Moderate

Biological Activity

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethylsulfanyl group on a benzene ring, which may influence its reactivity and interactions with biological systems.

The chemical structure of this compound can be represented as follows:

Chemical Formula C8H6ClF3S\text{Chemical Formula }C_8H_6ClF_3S

This compound exhibits unique properties due to the trifluoromethyl and sulfanyl groups, which enhance its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, while the sulfanyl group may facilitate interactions with specific enzymes or receptors.

Key Mechanisms Include:

  • Inhibition of Cytochrome P450 Enzymes: Similar compounds have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to increased bioavailability of co-administered drugs .
  • Activation of Phase II Detoxification Enzymes: The compound may activate Nrf2 pathways, promoting the expression of detoxifying enzymes that protect against oxidative stress .

Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the dosage and exposure route.

Case Studies

  • Acute Toxicity in Rats: In studies involving oral administration in rats, doses ranging from 10 to 1000 mg/kg body weight were evaluated. Clinical signs included behavioral changes such as "burrowing in bedding" and "rubbing face with forepaws." Significant increases in liver and kidney weights were observed at higher doses, with a reported NOAEL (No Observed Adverse Effect Level) of 10 mg/kg based on kidney effects .
  • Inhalation Studies: Inhalation studies revealed that exposure to vapor concentrations up to 2000 ppm resulted in respiratory distress and alterations in blood parameters. The compound was rapidly eliminated from the lungs, with significant concentrations detected in adipose tissue .

Comparative Analysis

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
This compoundContains chloro and trifluoromethyl groupsPotential anticancer and antimicrobial properties
2-Methyl-4-trifluoromethylphenolLacks chloro group but retains trifluoromethylAntimicrobial activity; less toxic
4-TrifluoromethylphenylacetateSimilar lipophilicity; different functional groupsModerate toxicity; anti-inflammatory effects

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